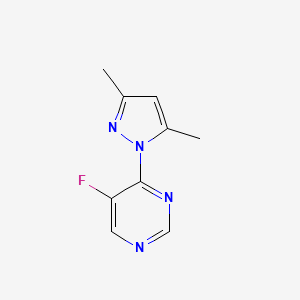

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines the structural features of pyrazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both fluorine and pyrazole moieties in its structure imparts unique chemical and physical properties, making it a valuable target for research and development.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the condensation of 3,5-dimethylpyrazole with a fluorinated pyrimidine precursor. One common method includes the reaction of 3,5-dimethylpyrazole with 5-fluoropyrimidine-4-carbaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

- Substituted derivatives with various functional groups replacing the fluorine atom.

- Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways. Its applications include:

- Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit the activity of protein kinases, which are crucial in cell signaling pathways related to cancer growth and metastasis .

- Neurological Applications : The compound has been studied for its effects on muscarinic acetylcholine receptors. It acts as a positive allosteric modulator (PAM), enhancing the binding affinity of acetylcholine and potentially offering therapeutic benefits in conditions like Alzheimer's disease .

- Antimicrobial Properties : Some studies suggest that pyrazole derivatives possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics .

Biological Studies

In biological research, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is used to investigate:

- Enzyme Interaction : The compound's ability to interact with enzymes is crucial for understanding its mechanism of action. It has been shown to bind selectively to certain enzymes, influencing their activity and providing insights into metabolic pathways .

- Receptor Modulation : As a PAM at muscarinic receptors, this compound enhances receptor activation by natural ligands, which can be beneficial in studying receptor pharmacology and developing drugs that target these pathways .

Materials Science

The compound also finds applications beyond biology:

- Synthesis of Advanced Materials : this compound can be utilized in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties. These materials have applications in gas storage, catalysis, and drug delivery systems.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

- Anticancer Studies : A study demonstrated that pyrazole derivatives inhibited specific cancer cell lines by targeting key signaling pathways. The results indicated significant reductions in cell proliferation and increased apoptosis rates in treated cells .

- Neurological Research : Research on the modulation of muscarinic receptors revealed that certain pyrazole derivatives could enhance cognitive function in animal models by increasing acetylcholine receptor activity .

- Material Applications : Investigations into the use of this compound in creating MOFs showed promising results regarding their stability and efficiency in gas adsorption applications.

Mécanisme D'action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine varies depending on its application:

Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking their activity. This is particularly relevant in its potential use as an anticancer or antiviral agent.

Molecular Targets: It targets specific proteins or nucleic acids, interfering with their normal function and leading to therapeutic effects.

Pathways Involved: The compound may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparaison Avec Des Composés Similaires

3,5-Dimethylpyrazole: Shares the pyrazole ring but lacks the fluorinated pyrimidine moiety.

5-Fluoropyrimidine: Contains the fluorinated pyrimidine ring but lacks the pyrazole component.

4-(3,5-Dimethylpyrazol-1-yl)-pyrimidine: Similar structure but without the fluorine atom.

Uniqueness: 4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is unique due to the combination of the pyrazole and fluorinated pyrimidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, setting it apart from its analogs.

Activité Biologique

4-(3,5-dimethyl-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that combines features of both pyrazole and pyrimidine rings. Its unique structure has drawn considerable attention in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 220.25 g/mol |

| CAS Number | 2320376-92-7 |

| Chemical Formula | C9H10FN5 |

The biological activity of this compound primarily involves enzyme inhibition. The compound is believed to bind to the active sites of various enzymes, disrupting their normal functions. This mechanism is particularly relevant in its applications as an anticancer or antiviral agent.

Molecular Targets:

- Enzymes: Inhibits specific enzymes involved in cancer cell proliferation.

- Proteins/Nucleic Acids: Affects cellular pathways related to apoptosis and signal transduction.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been reported to inhibit the growth of various cancer cell lines through multiple mechanisms:

- Cell Proliferation Inhibition: The compound has demonstrated effectiveness in reducing cell viability in cancer cells (e.g., AGS gastric cancer cells).

- Apoptosis Induction: It triggers apoptotic pathways, leading to increased caspase activity (Caspase-8 and Caspase-9) in treated cells.

- Combination Therapy: When used with established therapies such as trastuzumab or pertuzumab, it enhances the overall anti-proliferative effect.

Study 1: Anticancer Efficacy

In a study examining the effects of this compound on AGS gastric cancer cells:

- Results: The compound reduced cell viability by 50% at a concentration of 10 µM.

- Mechanism: Induced apoptosis through caspase activation and reduced expression of pro-survival proteins.

Study 2: Synergistic Effects with Antibodies

Another study assessed the synergistic effects of this compound with HER2-targeting antibodies:

- Findings: The combination treatment significantly increased apoptosis rates compared to either treatment alone.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3,5-Dimethylpyrazole | Pyrazole ring only | Limited anticancer activity |

| 5-Fluoropyrimidine | Pyrimidine ring only | Antiviral properties |

| 4-(3,5-Dimethylpyrazol-1-yl)-pyrimidine | Lacks fluorine | Moderate anticancer activity |

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-8(10)4-11-5-12-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJVWJWRLPRITO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=NC=C2F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.